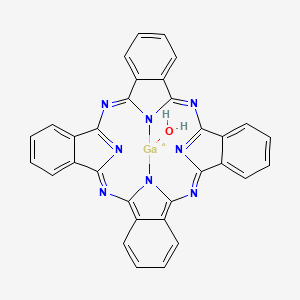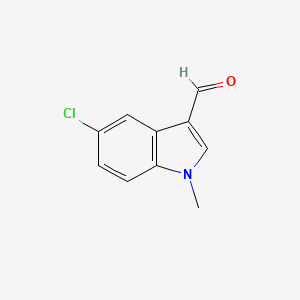
5-Chloro-1-methyl-1H-indole-3-carbaldehyde
Übersicht
Beschreibung
5-Chloro-1-methyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C10H8ClNO . It is a derivative of indole-3-carbaldehyde, which is a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria .
Synthesis Analysis
Indole-3-carbaldehyde and its derivatives, including 5-Chloro-1-methyl-1H-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . They have been used in multicomponent reactions (MCRs), which offer access to complex molecules .Molecular Structure Analysis
The molecular weight of 5-Chloro-1-methyl-1H-indole-3-carbaldehyde is 193.63 . The InChI code for this compound is SNHRITPGIZRMKC-UHFFFAOYSA-N .Chemical Reactions Analysis
Indole-3-carbaldehyde has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid . It has been used in multicomponent reactions (MCRs) to produce products with diverse functional groups .Physical And Chemical Properties Analysis
The physical form of 5-Chloro-1-methyl-1H-indole-3-carbaldehyde is solid . It is stored at -20°C .Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Indole derivatives, including 5-chloro-1-methyl-1H-indole-3-carbaldehyde , have been studied for their potential in treating cancer. These compounds can target cancer cells and may be used to develop new therapeutic agents .
Antimicrobial Activity
The antimicrobial properties of indole derivatives make them valuable in the development of new treatments for bacterial and viral infections. Their ability to inhibit microbial growth is a key area of research .
Treatment of Disorders
Research has shown that indole derivatives can play a role in treating various disorders within the human body, making them an important focus for medical research and drug development .
Antiviral Agents
Specific indole derivatives have been prepared and reported to show inhibitory activity against influenza A and other viruses, highlighting their potential as antiviral agents .
Synthesis of Alkaloids
Indole derivatives are crucial in the synthesis of selected alkaloids. These natural products have significant biological activity and are used in various pharmacological applications .
Biological Activity Enhancement
Adding the indole nucleus to medicinal compounds can enhance their biological activity. This makes indole derivatives, like 5-chloro-1-methyl-1H-indole-3-carbaldehyde , important for creating biologically active pharmacophores .
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
For instance, one source suggests that a related compound, 5-Chloro-2-methyl-1H-indole-3-carbaldehyde, has high GI absorption and is BBB permeant , which could suggest similar properties for 5-Chloro-1-methyl-1H-indole-3-carbaldehyde.
Result of Action
Indole derivatives have been found to possess various biological activities, suggesting that they can induce a range of molecular and cellular effects .
Safety and Hazards
Zukünftige Richtungen
The recent applications of 1H-indole-3-carbaldehyde, a related compound, in inherently sustainable multicomponent reactions from the period 2014 to 2021 provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . This suggests potential future directions for the use of 5-Chloro-1-methyl-1H-indole-3-carbaldehyde in similar applications.
Eigenschaften
IUPAC Name |
5-chloro-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-12-5-7(6-13)9-4-8(11)2-3-10(9)12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUBDPMTAFOQEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-methyl-1H-indole-3-carbaldehyde | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

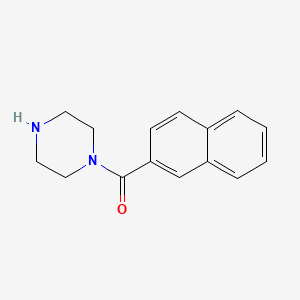
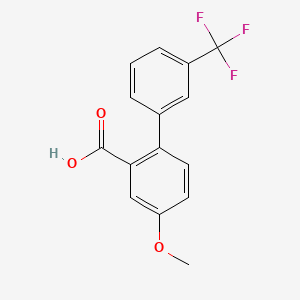
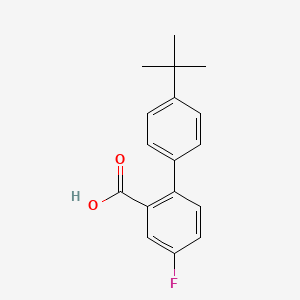

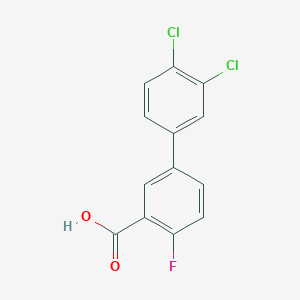


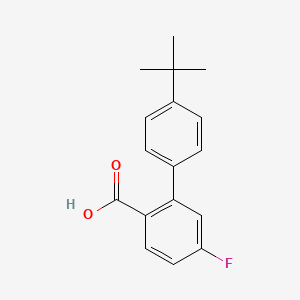
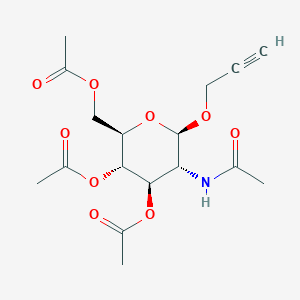
![tert-Butyl 4-[3-cyano-6-(pyridin-2-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B6286155.png)


